Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyridine derivatives .
Scientific Research Applications
Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential anti-inflammatory and antitumor activities, making it a candidate for biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and signaling pathways involved in inflammation and tumor growth. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound is structurally similar and also exhibits anti-inflammatory properties.
Thieno[2,3-b]pyridine derivatives: These compounds share the thienopyridine core structure and have various biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenethylamino group enhances its potential as a therapeutic agent compared to other thienopyridine derivatives .
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 3-(2-phenylethylamino)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O2S/c1-21-17(20)15-14(13-8-5-10-19-16(13)22-15)18-11-9-12-6-3-2-4-7-12/h2-8,10,18H,9,11H2,1H3 |
InChI Key |
OQVYFYLZEFBMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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